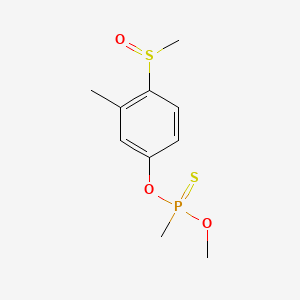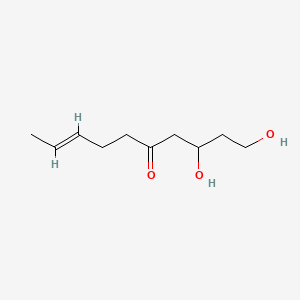
1,3-Dihydroxy-8-decen-5-one; Streptenol-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-8-decen-5-one: is an organic compound with the molecular formula C10H18O3 . It is a member of the fatty alcohols class and is characterized by the presence of two hydroxyl groups and a ketone group along a decene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-8-decen-5-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of 1,3-dihydroxy-8-decen-5-one may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and environmentally friendly conditions compared to traditional chemical synthesis. For example, certain strains of Streptomyces have been reported to produce this compound as a secondary metabolite .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydroxy-8-decen-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,3-dioxo-8-decen-5-one or 1,3-dicarboxy-8-decen-5-one.
Reduction: Formation of 1,3-dihydroxy-8-decen-5-ol.
Substitution: Formation of 1,3-dialkoxy-8-decen-5-one or 1,3-diacetoxy-8-decen-5-one.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role as a signaling molecule in certain biological pathways.
Medicine:
- Investigated for its immunomodulatory properties. It has been shown to enhance the release of interleukin 1 (IL-1) in cell cultures, indicating potential applications in immunotherapy .
Industry:
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-8-decen-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- The compound has been shown to interact with immune cells, particularly macrophages and lymphocytes, to modulate their activity .
Pathways Involved:
- It enhances the release of interleukin 1 (IL-1) through the activation of specific signaling pathways in immune cells. This activity suggests its potential role in modulating immune responses and its application in immunotherapy .
Comparison with Similar Compounds
- 1,3-Dihydroxy-8-decen-5-ol
- 1,3-Dioxo-8-decen-5-one
- 1,3-Dicarboxy-8-decen-5-one
Comparison:
- 1,3-Dihydroxy-8-decen-5-ol: Similar structure but with an additional hydroxyl group, making it more hydrophilic.
- 1,3-Dioxo-8-decen-5-one: Contains two ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
- 1,3-Dicarboxy-8-decen-5-one: Contains carboxylic acid groups, making it more acidic and suitable for different chemical reactions .
1,3-Dihydroxy-8-decen-5-one stands out due to its unique combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(E)-1,3-dihydroxydec-8-en-5-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(12)8-10(13)6-7-11/h2-3,10-11,13H,4-8H2,1H3/b3-2+ |
InChI Key |
SHHVNLZCXWAKNG-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCC(=O)CC(CCO)O |
Canonical SMILES |
CC=CCCC(=O)CC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


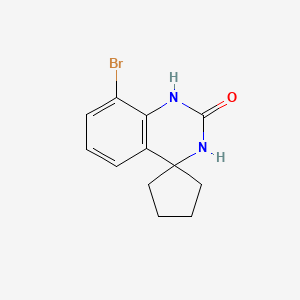
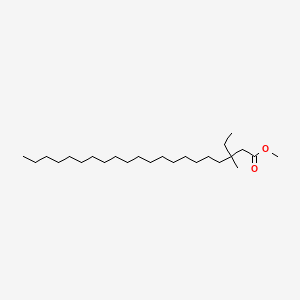
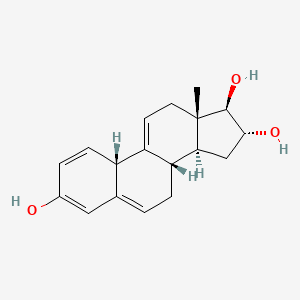
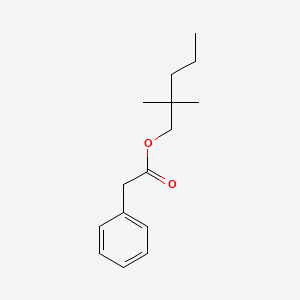
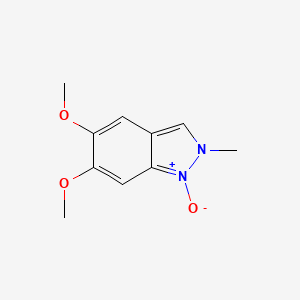
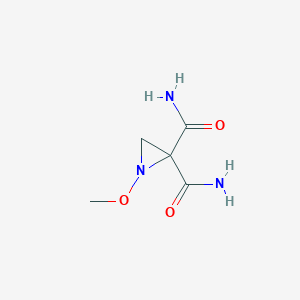
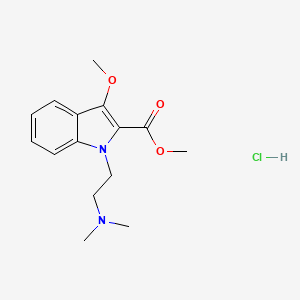


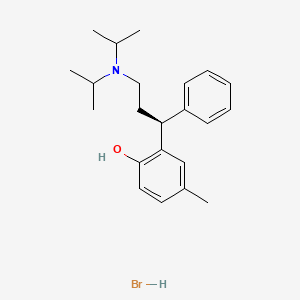
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

